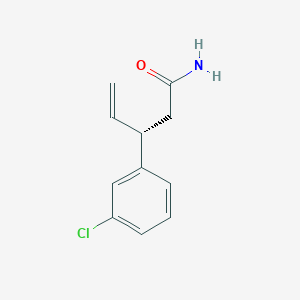![molecular formula C9H10N4O B12614584 N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been incorporated into various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-amino-3-hydroxypyridine with acetic anhydride under microwave-assisted heating, which facilitates the formation of the imidazo[4,5-b]pyridine ring . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines.
科学的研究の応用
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: A drug used for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome treatment.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their specific substituents and functional groups, which confer unique biological activities and therapeutic applications.
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChIキー |
DOTQMODHPCOPMM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)

![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

